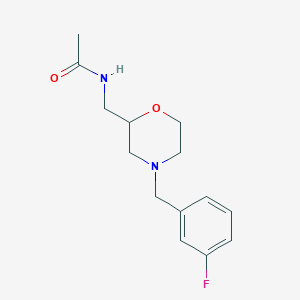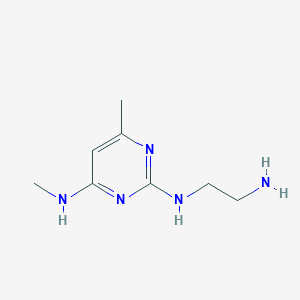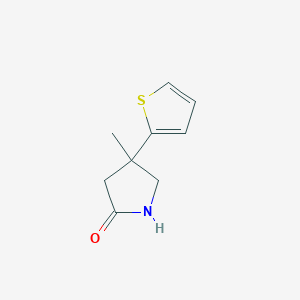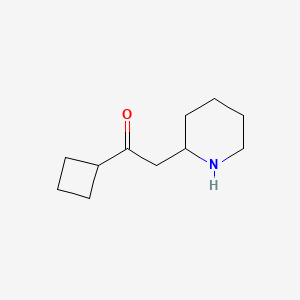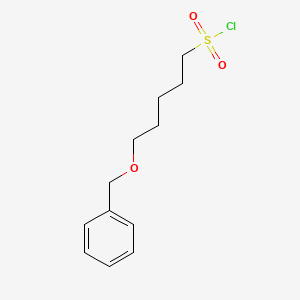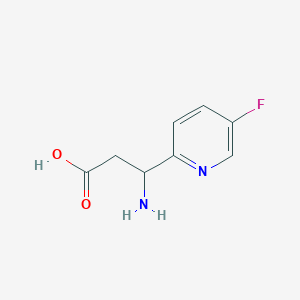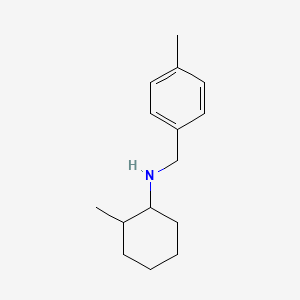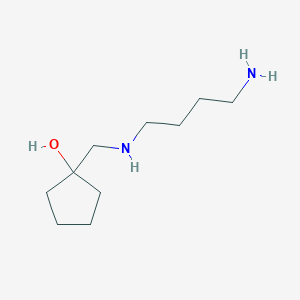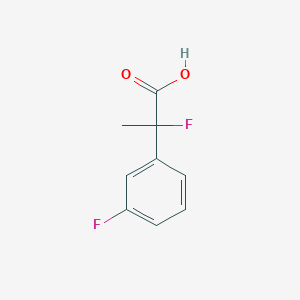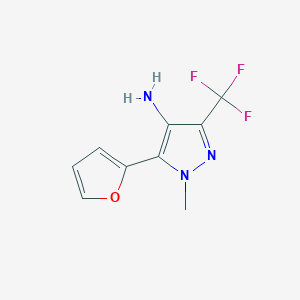![molecular formula C16H23N3O B13326582 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Preparation Methods
The synthesis of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic core.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: The compound is used in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, which are then utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar compounds to 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with variations in the substituents or ring sizes. Some examples are:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic core but differs in the position and type of substituents.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate: This compound includes an oxygen atom in the spirocyclic core, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
9-benzyl-10-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C16H23N3O/c1-13-11-16(15(20)17-8-9-18-16)7-10-19(13)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20) |
InChI Key |
HUDQBORLQIBBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1CC3=CC=CC=C3)C(=O)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


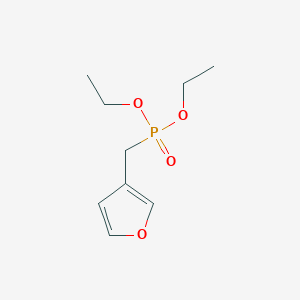
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
